molecular formula C11H14N4O B1530779 3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 1784243-34-0

3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No. B1530779
CAS RN: 1784243-34-0
M. Wt: 218.26 g/mol
InChI Key: YGHXHTMMRHGEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one” is a heterocyclic compound. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and an imidazo[4,5-b]pyridin-2-one group .


Molecular Structure Analysis

The molecular structure of “3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one” includes a piperidine ring and an imidazo[4,5-b]pyridin-2-one group. The exact structure can be determined using spectral data such as 1H NMR and 13C NMR, as well as X-Ray diffraction .

Scientific Research Applications

Pharmacological Synthesis

Piperidine derivatives are crucial in drug design and synthesis. They serve as key building blocks in the pharmaceutical industry due to their presence in numerous classes of drugs . The compound could be used to synthesize novel pharmacological agents, particularly those targeting neurological disorders, given the significance of piperidine structures in medicinal chemistry.

Anticancer Research

Piperidine moieties are found in compounds exhibiting anticancer properties. Research into the compound’s potential as an anticancer agent could lead to the development of new therapies targeting specific cancer pathways . Its structural features may interact with cancer cell mechanisms, offering a new avenue for therapeutic intervention.

Antimicrobial and Antifungal Applications

The structural complexity of piperidine derivatives makes them suitable candidates for antimicrobial and antifungal applications. Investigating the compound’s efficacy against various microbial and fungal strains could contribute to the discovery of new treatments for infections .

Analgesic and Anti-inflammatory Properties

Compounds with a piperidine nucleus have been utilized for their analgesic and anti-inflammatory effects. Scientific research into the analgesic applications of this compound could lead to the development of new pain management solutions .

Antihypertensive and Cardiovascular Effects

Piperidine derivatives can exhibit significant effects on blood pressure and cardiovascular health. Exploring the compound’s potential to act as an antihypertensive agent could be beneficial for treating conditions like hypertension and associated cardiovascular diseases .

Antidiabetic Potential

Research into the biological activity of piperidine derivatives has indicated potential applications in reducing blood glucose levels. This compound could be studied for its antidiabetic properties, particularly in the prevention and treatment of type 1 diabetes and other glucose-related disorders .

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives is an area of interest due to their impact on neurological pathways. This compound could be analyzed for its ability to protect neural cells from damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Antiasthmatic Research

Piperidine structures have been associated with respiratory therapeutic applications. Investigating the compound’s role in respiratory pathways could lead to new treatments for asthma and other respiratory conditions .

properties

IUPAC Name

3-piperidin-3-yl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c16-11-14-9-4-2-6-13-10(9)15(11)8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHXHTMMRHGEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C3=C(C=CC=N3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 2
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 3
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 4
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 5
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 6
Reactant of Route 6
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

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